molecular formula C7H10O B12279247 Cyclopropyl allyl ketone

Cyclopropyl allyl ketone

Cat. No.: B12279247
M. Wt: 110.15 g/mol
InChI Key: YAVNVCTYRCDELQ-NSCUHMNNSA-N
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Description

Cyclopropyl allyl ketone is an organic compound characterized by the presence of a cyclopropyl group attached to an allyl ketone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl group imparts strain to the molecule, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl allyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with allyl magnesium bromide in the presence of a catalyst. Another method includes the use of hydrogen borrowing catalysis, where a hindered ketone undergoes α-cyclopropanation followed by intramolecular displacement to form the cyclopropyl ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl allyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include cyclopropyl carboxylic acids, cyclopropyl alcohols, and various substituted cyclopropyl derivatives .

Scientific Research Applications

Cyclopropyl allyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl allyl ketone involves its interaction with various molecular targets. The strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, modulating their activity and function. The allyl group also contributes to the reactivity of the compound, enabling it to participate in various chemical transformations .

Comparison with Similar Compounds

  • Cyclopropyl methyl ketone
  • Cyclopropyl ethyl ketone
  • Cyclopropyl phenyl ketone

Comparison: Cyclopropyl allyl ketone is unique due to the presence of both a cyclopropyl group and an allyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to other cyclopropyl ketones, this compound offers a broader range of chemical transformations and applications .

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(E)-1-cyclopropylbut-2-en-1-one

InChI

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+

InChI Key

YAVNVCTYRCDELQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)C1CC1

Canonical SMILES

CC=CC(=O)C1CC1

Origin of Product

United States

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